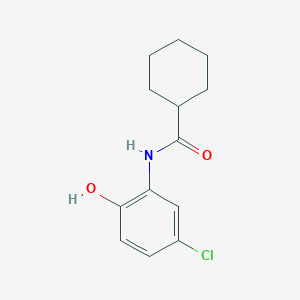![molecular formula C21H26N2O2 B5720329 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide, also known as TBB, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. TBB has been found to have potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide inhibits protein kinase CK2 by binding to its catalytic subunit and preventing its activity. CK2 is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is important in cancer and stem cell biology. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has been found to inhibit the growth of cancer cells by blocking the Wnt/β-catenin pathway and inducing apoptosis.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the expression of anti-apoptotic proteins. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has also been found to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in lab experiments is its high potency and selectivity for protein kinase CK2. This allows researchers to study the specific effects of CK2 inhibition without affecting other signaling pathways. However, one limitation of using 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide is its potential toxicity, as it has been found to induce liver damage in animal models. Therefore, caution should be taken when using 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in experiments, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for the use of 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in scientific research. One area of interest is the development of 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide derivatives with improved potency and selectivity for protein kinase CK2. Another area of interest is the investigation of the role of CK2 in viral infections, as CK2 has been found to be involved in the replication of several viruses. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide may have potential therapeutic applications in the treatment of viral infections such as HIV and hepatitis C. Additionally, further studies are needed to determine the safety and efficacy of 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in clinical trials for the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide can be synthesized by reacting 4-tert-butyl-N-(4-aminophenyl)benzamide with butyryl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has been extensively used in scientific research to study the role of protein kinase CK2 in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-5-6-19(24)22-17-11-13-18(14-12-17)23-20(25)15-7-9-16(10-8-15)21(2,3)4/h7-14H,5-6H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGDPPEGPLQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)

![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)

![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)
